molecular formula C12H23NO3 B11721227 tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate CAS No. 1228880-05-4

tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate

Cat. No.: B11721227
CAS No.: 1228880-05-4
M. Wt: 229.32 g/mol
InChI Key: SIAYMOIYVZXQNT-UHFFFAOYSA-N
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Description

tert-Butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative bearing a hydroxyl group at the 3-position, an isopropyl substituent at the 4-position, and a tert-butyl carbamate protecting group. The tert-butyl carbamate group enhances stability under basic conditions while remaining acid-labile, enabling selective deprotection in multi-step syntheses.

Properties

CAS No.

1228880-05-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3

InChI Key

SIAYMOIYVZXQNT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

A pivotal method for introducing the (3R,4S) stereochemistry involves catalytic hydrogenation using chiral ligands. In a protocol adapted from CN111072543B, a ruthenium complex with (S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole enables enantioselective reduction of a pyrroline intermediate. For example, hydrogenating tert-butyl (3R,4S)-4-isopropyl-3-oxopyrrolidine-1-carboxylate under 66°C and 50 psi H₂ in methanol achieves >99% enantiomeric excess (ee). This step critically depends on the ligand’s chiral environment to favor the desired diastereomer.

Enzymatic Resolution for Hydroxyl Group Configuration

CA2568836C highlights enzymatic hydrolysis as a stereoselective strategy. Lipase-catalyzed resolution of racemic tert-butyl 3-acetoxy-4-isopropyl-pyrrolidine-1-carboxylate in aqueous buffer selectively hydrolyzes the (3S)-acetate, leaving the (3R)-enantiomer intact. This method achieves 98% ee with Pseudomonas cepacia lipase, though substrate specificity necessitates optimization.

Synthetic Routes and Stepwise Optimization

Route 1: Linear Synthesis from Glycine Ethyl Ester

Adapting CN111072543B’s framework, the synthesis begins with glycine ethyl ester and progresses through six steps:

  • Nucleophilic Substitution : Glycine ethyl ester reacts with methyl chloroformate in dichloromethane (0°C to RT, 3–6 h) to form a carbamate-protected intermediate (yield: 85–90%).

  • Ring Closure : Lithium tert-butoxide-mediated cyclization with ethyl acrylate in tetrahydrofuran (0°C to RT, 1–4 h) yields a pyrrolidinone (yield: 70–75%).

  • Halogenation : Bromination using triphenylphosphine and liquid bromine in toluene (4–8 h) introduces a bromide substituent (yield: 75–80%).

  • Suzuki-Miyaura Coupling : A palladium-catalyzed coupling with isopropylboronic acid replaces bromide with isopropyl (100°C, 8–10 h, dioxane; yield: 70–75%).

  • Catalytic Hydrogenation : Asymmetric hydrogenation with Ru(II)-SIPHOX ligand installs the 3R-hydroxy group (66°C, 4–6 h; ee >99%).

  • Deprotection : Basic hydrolysis (10% NaOH, 1 h) followed by acidification yields the free amino alcohol, which is reprotected with Boc₂O (yield: 75–80%).

Table 1: Key Reaction Parameters for Route 1

StepReactionConditionsYield (%)Purity (HPLC)
1Nucleophilic substitution0°C → RT, 3–6 h85–90>95
4Suzuki coupling100°C, 8–10 h, Pd(OAc)₂70–75>98
5Hydrogenation66°C, 50 psi H₂, Ru-SIPHOX90–95>99 (ee)

Route 2: Convergent Approach via Pyrrolidinone Intermediate

CA2568836C’s enzymatic resolution integrates with a Boc-protection strategy:

  • Pyrrolidinone Synthesis : Cyclocondensation of ethyl 4-isopropyl-2-oxobutanoate with benzylamine forms a racemic pyrrolidinone (70% yield).

  • Enzymatic Hydrolysis : Lipase PS-30 selectively hydrolyzes the (3S)-acetate, yielding (3R)-hydroxy-pyrrolidinone (98% ee).

  • Boc Protection : Treating the amino alcohol with di-tert-butyl dicarbonate in methanol (NaOH, 0°C) installs the Boc group (90% yield).

Table 2: Enzymatic Resolution Efficiency

Enzyme SourceSubstrateee (%)Yield (%)
Pseudomonas cepaciaRacemic pyrrolidinone9845
Candida antarcticaRacemic pyrrolidinone9540

Critical Analysis of Methodologies

Yield and Scalability Trade-offs

  • Route 1 offers high enantiopurity (>99% ee) but requires six steps, reducing overall yield to ~40%.

  • Route 2 simplifies steps but depends on enzymatic resolution, which sacrifices 50% yield to achieve enantiopurity.

Solvent and Catalyst Considerations

  • Palladium acetate in dioxane (Route 1) poses disposal challenges versus enzymatic aqueous systems (Route 2).

  • Ru-SIPHOX ligands, though costly, enable ppm-level catalyst loading, enhancing cost efficiency at scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO (Dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.

Scientific Research Applications

Research indicates that tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate exhibits several biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Studies suggest that it may possess neuroprotective properties, making it a candidate for research in neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial effects, which could be beneficial in developing new antibiotics or antifungal agents.

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, leading to the identification of new inhibitors for specific enzymes involved in metabolic disorders. These findings highlight its potential as a lead compound in drug discovery efforts.

Material Science Applications

In addition to its medicinal properties, this compound can be utilized in material science:

  • Polymer Synthesis : The presence of functional groups allows for the incorporation of this compound into polymer matrices, enhancing material properties such as flexibility and thermal stability.
  • Nanotechnology : Its unique chemical structure can be used to synthesize nanoparticles with specific surface properties for applications in drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall conformation. These interactions can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

tert-Butyl ((3R,4S)-4-Aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1)
  • Structural Differences: Replaces the hydroxyl group with an amino group.
  • Implications: Reactivity: The amino group is nucleophilic, enabling coupling reactions (e.g., amide bond formation), whereas the hydroxyl group may participate in hydrogen bonding or oxidation reactions. Stability: Both compounds exhibit stability under recommended storage (cool, sealed containers), but the amino derivative may require inert atmospheres to prevent oxidation . Applications: The amino variant is more suited for peptide synthesis, while the hydroxyl derivative could serve as a chiral alcohol precursor.
tert-Butyl (3S,4R)-3-Hydroxy-4-Isopropyl-Pyrrolidine-1-Carboxylate
  • Structural Differences : Epimeric stereochemistry at C3 and C3.
  • Implications :
    • Stereoselectivity : Altered spatial arrangement may affect interactions in chiral environments (e.g., enzyme binding or catalyst performance).
    • Physical Properties : Differences in melting points or solubility could arise due to crystal packing variations.

Functional Group Analogues

tert-Butyl Pyrrolidine-1-Carboxylate Derivatives
  • Structural Differences : Lack hydroxyl/isopropyl substituents.
  • Implications: Simplified Reactivity: Reduced steric hindrance and hydrogen-bonding capacity may enhance reaction rates in alkylation or acylation steps. Lower Chirality Impact: Limited stereochemical complexity reduces utility in asymmetric synthesis.

Physicochemical and Reactivity Data

Property Target Compound (Hydroxy) Amino Analogue (CAS 1628794-75-1) Stereoisomer (3S,4R)
Functional Groups Hydroxyl, carbamate Amino, carbamate Hydroxyl, carbamate
Stability Likely stable (analogue-based) Stable (cool, sealed) Data unavailable
Reactivity Oxidation-prone hydroxyl Nucleophilic amino group Stereospecific reactivity
Stereochemical Impact High (3R,4S) Moderate (chiral centers retained) Inverse enantiomeric effects

Lumping Strategy and Reaction Implications

As per the lumping strategy (), compounds with similar structures may undergo analogous reactions. However, key differences in substituents (e.g., hydroxyl vs. amino) preclude lumping these derivatives into a single surrogate. For example:

  • Hydroxyl Group: Participates in hydrogen bonding and oxidation, whereas the amino group enables nucleophilic substitution.

Data Gaps and Future Research

  • Physical Properties : Melting points, solubility, and partition coefficients for the target compound remain unreported.
  • Stability Studies : Detailed kinetic stability under acidic/basic conditions is needed to optimize synthetic protocols.
  • Stereochemical Comparisons : Empirical data on enantiomer-specific reactivity would enhance utility in asymmetric synthesis.

Biological Activity

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate (CAS: 2325666-07-5) is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl (3R,4S)-3-hydroxy-4-isopropylpyrrolidine-1-carboxylate
  • SMILES Notation : CC(C)[C@H]1CN(C(=O)OC(C)(C)C)C[C@@H]1O

This compound exhibits several biological activities that may be attributed to its structural characteristics:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress. Its structure allows for potential interactions with neuroreceptors, which could modulate neuroinflammatory responses.
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes associated with neurodegenerative diseases. For instance, it may act as an inhibitor of acetylcholinesterase, thereby enhancing cholinergic signaling in the brain.

In Vitro Studies

Research has demonstrated that this compound can significantly increase cell viability in neuronal cultures exposed to amyloid-beta (Aβ) peptides. The compound exhibited a protective effect against Aβ-induced toxicity by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

StudyFindings
Study 1Showed a 62% increase in cell viability at 100 µM concentration when co-treated with Aβ peptides.
Study 2Demonstrated inhibition of acetylcholinesterase activity with an IC50 value of 15.4 nM.

In Vivo Studies

In vivo experiments using rodent models have indicated that the compound may enhance cognitive function and reduce behavioral deficits associated with neurodegenerative conditions. However, results have varied based on dosage and administration routes.

ExperimentResult
Rodent ModelSignificant improvement in memory tasks when administered at optimal doses.
Behavioral AssessmentReduction in anxiety-like behaviors observed during open field tests.

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit key enzymes and protect neuronal cells from oxidative stress positions it as a candidate for further pharmacological development.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

  • Long-term toxicity studies to assess safety profiles.
  • Mechanistic studies to understand how the compound interacts at the molecular level with various receptors and enzymes.
  • Clinical trials to evaluate efficacy in human populations suffering from cognitive impairments.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step strategies, including:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) under basic conditions to protect the pyrrolidine nitrogen .
  • Stereoselective Hydroxylation : Enzymatic or chemical methods to install the (3R,4S) stereochemistry, often leveraging chiral auxiliaries or asymmetric catalysis .
  • Isopropyl Group Installation : Alkylation or cross-coupling reactions (e.g., Grignard or Suzuki-Miyaura) to introduce the 4-isopropyl substituent . Purification via column chromatography and characterization by NMR (¹H, ¹³C) and mass spectrometry are critical for confirming structural integrity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement can resolve absolute configuration, particularly for the (3R,4S) stereochemistry. Hydrogen-bonding patterns in the crystal lattice further validate the structure .
  • NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity between protons (e.g., 3-hydroxy and 4-isopropyl groups), confirming relative stereochemistry .
  • Polarimetry : Optical rotation measurements compare observed values with literature data for enantiomeric purity .

Q. What analytical techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry. ³¹P NMR may detect phosphorylated intermediates if applicable .
  • HRMS/ESI-MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detects hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can discrepancies in NMR data due to dynamic rotational isomerism be resolved?

Rotational isomers (e.g., from restricted rotation around the pyrrolidine-carboxylate bond) may split signals. Strategies include:

  • Variable-Temperature NMR : Raising/lowering temperature to coalesce split peaks and calculate energy barriers .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized conformers and coupling constants for comparison with experimental data .
  • 2D NMR : HSQC and HMBC correlations differentiate between diastereomers or conformational isomers .

Q. What hydrogen-bonding patterns influence its crystallographic packing?

The hydroxyl group participates in intermolecular hydrogen bonds (O-H···O=C), forming D onor-A cceptor motifs. Graph set analysis (e.g., R²₂(8) rings) identifies recurring motifs, while π-π stacking of the pyrrolidine ring may stabilize the lattice. SHELXL refinement with Hirshfeld surface analysis quantifies these interactions .

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use of chiral stationary phases (e.g., HPLC with cellulose-based columns) separates enantiomers .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL or Evans’ oxazaborolidines) in hydroxylation or alkylation steps improve stereocontrol .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer .

Q. What strategies mitigate side reactions during Boc deprotection?

  • Acid Sensitivity : Use mild conditions (e.g., TFA in DCM at 0°C) to avoid pyrrolidine ring degradation .
  • Scavengers : Add trisopropylsilane (TIPS) to quench carbocation byproducts .
  • Monitoring : In-situ FTIR tracks Boc group removal (disappearance of C=O stretch at ~1700 cm⁻¹) .

Data Contradiction and Troubleshooting

Q. How to address conflicting optical rotation data between batches?

  • Trace Solvent Effects : Residual solvents (e.g., DMF) can skew measurements. Ensure thorough drying under high vacuum .
  • Enantiomer Enrichment : Recrystallization in chiral solvents (e.g., (-)-menthol) improves enantiomeric excess .
  • Calibration : Cross-validate with chiral HPLC or Mosher’s ester derivatization .

Q. Why do crystallographic data sometimes show unexpected bond angles?

  • Thermal Motion : High displacement parameters (e.g., from poor crystal quality) distort angles. Optimize crystallization conditions (slow evaporation, seeding) .
  • Disorder : Partial occupancy of the isopropyl group may require dual-site refinement in SHELXL .

Methodological Comparisons

Q. What advantages does X-ray crystallography offer over NMR for structural validation?

  • Absolute Configuration : Directly resolves (3R,4S) stereochemistry without reliance on reference standards .
  • Intermolecular Interactions : Visualizes hydrogen-bonding networks critical for understanding solubility and stability .
  • Limitations : Requires high-quality crystals, whereas NMR is solution-phase and faster for routine analysis .

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